3-methyl-4-(1H-pyrazol-1-yl)Piperidine
Description
3-Methyl-4-(1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 3-position and a pyrazole ring at the 4-position. The pyrazole moiety (a five-membered aromatic ring with two nitrogen atoms) is linked via its 1-position nitrogen to the piperidine backbone. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes.
Properties
CAS No. |
690262-69-2 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-methyl-4-pyrazol-1-ylpiperidine |
InChI |
InChI=1S/C9H15N3/c1-8-7-10-5-3-9(8)12-6-2-4-11-12/h2,4,6,8-10H,3,5,7H2,1H3 |
InChI Key |
GCCZAKSFRQBRAW-UHFFFAOYSA-N |
SMILES |
CC1CNCCC1N2C=CC=N2 |
Canonical SMILES |
CC1CNCCC1N2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-methyl-4-(1H-pyrazol-1-yl)piperidine and two structurally related piperidine-pyrazole derivatives:
Key Observations:
Substituent Positioning :
- The target compound has direct substitution of pyrazole at C4 of piperidine, whereas the analog in uses a methylene linker to attach the pyrazole. This linker increases molecular flexibility and may enhance binding to hydrophobic pockets in biological targets.
- The hydrochloride salt in introduces ionic character, improving aqueous solubility compared to the free base forms of the other compounds.
The methyl group on the pyrazole in alters electronic density, which could influence hydrogen-bonding interactions in receptor binding.
Molecular Mass and Stability :
- The hydrochloride salt in has a higher molar mass (201.70 g/mol) due to the chloride ion, enhancing crystallinity and stability under storage conditions.
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